molecular formula C26H26N4O2S2 B12136663 9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12136663
M. Wt: 490.6 g/mol
InChI Key: YCBFJHPEDLGFJR-FXBPSFAMSA-N
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Description

The compound 9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: Provides a planar aromatic system for π-π stacking interactions.
  • Thiazolidin-4-one ring: Contains a 4-oxo-2-thioxo motif, enabling hydrogen bonding and metal chelation .
  • Substituents: 3-Phenylpropyl on the thiazolidinone nitrogen: Enhances lipophilicity and steric bulk. Pyrrolidin-1-yl at position 2: A cyclic amine that may improve solubility and binding affinity. 9-Methyl group: Modulates electronic effects on the pyrido-pyrimidinone core.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c1-18-9-7-15-29-22(18)27-23(28-13-5-6-14-28)20(24(29)31)17-21-25(32)30(26(33)34-21)16-8-12-19-10-3-2-4-11-19/h2-4,7,9-11,15,17H,5-6,8,12-14,16H2,1H3/b21-17-

InChI Key

YCBFJHPEDLGFJR-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)N5CCCC5

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
  • pyrazolines are typically synthesized through cyclization reactions involving α,β-unsaturated carbonyl compounds and hydrazines.
  • Industrial production methods would depend on the specific application and scale, but custom synthesis or modification of existing compounds may be necessary.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would vary based on the specific reaction type.
    • Major products formed would depend on the reaction conditions and substituents present.
  • Scientific Research Applications

    • In chemistry: The compound’s unique structure could serve as a scaffold for designing new drugs or functional materials.
    • In biology: It might exhibit interesting interactions with biological targets, making it relevant for drug discovery.
    • In medicine: Research could explore its potential as an antitumor agent or for other therapeutic purposes.
    • In industry: The compound’s properties may find applications in materials science or catalysis.
  • Mechanism of Action

    • The exact mechanism remains speculative without specific studies on this compound.
    • It could potentially interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Structural and Functional Analogues

    The following table summarizes key structural analogs and their properties:

    Compound ID & Source Core Structure Thiazolidinone Substituent Pyrido/Pyrimidine Substituents Reported Bioactivity
    Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(3-Phenylpropyl) 2-(Pyrrolidin-1-yl), 9-methyl Not specified
    10a () Pyrazolo[3,4-d]pyrimidin-4-one 3-Phenyl 6-Methyl, 1-phenyl Anti-inflammatory
    10b () Pyrazolo[3,4-d]pyrimidin-4-one 3-(4-Chlorophenyl) 6-Methyl, 1-phenyl Enhanced anti-inflammatory
    Compound Pyrido[1,2-a]pyrimidin-4-one 3-(1-Phenylethyl) 2-(Allylamino), 9-methyl Not specified
    Compound Pyrido[1,2-a]pyrimidin-4-one 3-(2-Phenylethyl) 2-(4-Methylphenoxy), 9-methyl Not specified
    Compound Pyrido[1,2-a]pyrimidin-4-one 3-Pentyl 2-(2-Phenylethylamino), 9-methyl Not specified
    Analogs Pyrido[1,2-a]pyrimidin-4-one Varied (e.g., tetrahydrofurfurylmethyl) 2-(4-Methylpiperazin-1-yl), 9-methyl Not specified

    Key Observations

    Core Structure Variations: Pyrido[1,2-a]pyrimidin-4-one derivatives (Target, Ev3, Ev5, Ev7, Ev14) exhibit planar aromatic systems conducive to intercalation or receptor binding. Pyrazolo[3,4-d]pyrimidin-4-one analogs (10a, 10b) lack the fused pyridine ring but retain anti-inflammatory activity, suggesting the thiazolidinone moiety is critical for this effect .

    Substituent Effects: Thiazolidinone Nitrogen Substituents:

    • Aryl Groups (e.g., 3-phenylpropyl in Target, 4-chlorophenyl in 10b): Increase lipophilicity and π-π interactions.
    • Alkyl Chains (e.g., pentyl in Ev7): Improve membrane permeability but may reduce target specificity. Pyrido-Pyrimidinone Substituents:
    • Pyrrolidin-1-yl (Target): A cyclic amine that enhances solubility compared to aromatic substituents (e.g., 4-methylphenoxy in Ev5).

    Synthetic Pathways: Most analogs (e.g., 10a, 10b, Target) are synthesized via condensation reactions between thiosemicarbazides and carbonyl-containing intermediates under reflux . Crystallographic data for structural confirmation often relies on SHELX software, as noted in and .

    Biological Activity Trends: Anti-inflammatory activity is prominent in pyrazolo-pyrimidinone derivatives (10a, 10b), possibly due to COX-2 inhibition modulated by the thiazolidinone ring .

    Biological Activity

    The compound 9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    Structural Overview

    The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is significant for its biological activity. The presence of a thiazolidin-5-ylidene group and a pyrrolidine moiety enhances its potential interactions with biological targets.

    Antimicrobial Properties

    Research indicates that compounds with similar structural features often exhibit potent antimicrobial activities. For instance, derivatives of thiazolidine structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidine derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.004–0.06 mg/mL against various bacterial strains, outperforming conventional antibiotics such as ampicillin and streptomycin .

    CompoundMIC (mg/mL)Bacterial Strain
    Compound 10.004Enterobacter cloacae
    Compound 20.008E. coli
    Compound 30.03Staphylococcus aureus

    Anti-inflammatory Activity

    Compounds containing thiazolidine rings are also noted for their anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. The mechanism of action may involve modulation of signaling pathways associated with inflammation.

    Antifungal Activity

    In addition to antibacterial properties, some related compounds have exhibited antifungal activity with MIC values comparable to those of established antifungal agents. For example, certain derivatives were found to inhibit fungal growth effectively against strains such as Trichoderma viride and Aspergillus fumigatus .

    Structure-Activity Relationship (SAR)

    The biological activity of the compound is influenced by its structural components. The thiazolidine moiety is crucial for its interaction with biological targets, while the methyl and pyrrolidine groups may enhance solubility and bioavailability.

    Key Findings from SAR Studies:

    • Thiazolidine Group : Essential for antimicrobial and anti-inflammatory activities.
    • Pyrrolidine Substitution : May enhance receptor binding affinity.
    • Methyl Group : Influences pharmacokinetic properties.

    Case Studies

    Several studies have investigated the biological activity of compounds structurally related to the target compound:

    • Study on Antibacterial Activity :
      • Researchers synthesized a series of thiazolidine derivatives and assessed their antibacterial efficacy against several pathogens.
      • Results indicated that modifications to the thiazolidine ring significantly affected MIC values.
    • Inflammation Model :
      • In vivo studies demonstrated that specific derivatives reduced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

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